

Validating sc-53116 Antibody Specificity: A Comparison Guide with Knockout Cell Line Data

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Compound of Interest

Compound Name: SC-53116 hydrochloride

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For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the sc-53116 (anti-Thy-1/CD90) antibody, with a focus on specificity validation using knockout (KO) cell lines. We present supporting experimental data, detailed protocols, and visual diagrams to aid in the critical evaluation of this antibody and its alternatives.

Understanding the Target: Thy-1/CD90

Thy-1, or Cluster of Differentiation 90 (CD90), is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein.[1] It is expressed on the surface of various cell types, including neurons, T-cells, fibroblasts, and hematopoietic stem cells.[1][2] Thy-1 plays a crucial role in cell-cell and cell-matrix interactions, influencing processes such as T-cell activation, neurite outgrowth, cell adhesion, and migration.[1][3]

Performance Comparison of Anti-Thy-1 Antibodies

While the Santa Cruz Biotechnology sc-53116 antibody is widely cited, knockout-validated data is not readily available in the public domain. To provide a thorough comparison, we have compiled data on alternative anti-Thy-1 antibodies that have been validated using knockout cell lines, the gold standard for antibody specificity testing.

Antibody	Host Species	Clonality	Applications	Knockout Validation Data
sc-53116 (Santa Cruz)	Mouse	Monoclonal	WB, IP, IF, IHC, FCM	Not Publicly Available
Abcam ab92574	Rabbit	Monoclonal	WB, IHC, Flow Cytometry	Yes. Western blot analysis shows a specific band in wild-type U-2 OS cells, which is absent in the THY1 knockout cell line.
R&D Systems FAB2067P	Mouse	Monoclonal	Flow Cytometry	Yes. Flow cytometry data demonstrates specific staining in the Jurkat parental cell line, with no staining observed in the CD90/Thy1 knockout Jurkat cell line.
Cell Signaling Technology #13801	Rabbit	Monoclonal	WB, IP, IHC	No. While validated for multiple applications, specific knockout validation data is not provided on the product page.

Note: The absence of publicly available knockout validation for a specific antibody does not inherently denote a lack of specificity. However, validation with knockout models provides the most definitive evidence of target-specific binding.

Experimental Protocols

To ensure reproducibility, we provide detailed protocols for key applications.

Western Blotting Protocol for Thy-1 Detection

This protocol is a general guideline and may require optimization for specific cell lysates.

- Cell Lysate Preparation:
 - Culture wild-type and Thy-1 knockout cells to 80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with intermittent vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 10-12% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

- Incubate the membrane with the primary antibody (e.g., sc-53116 at 1:200-1:1000 dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation Protocol for Thy-1

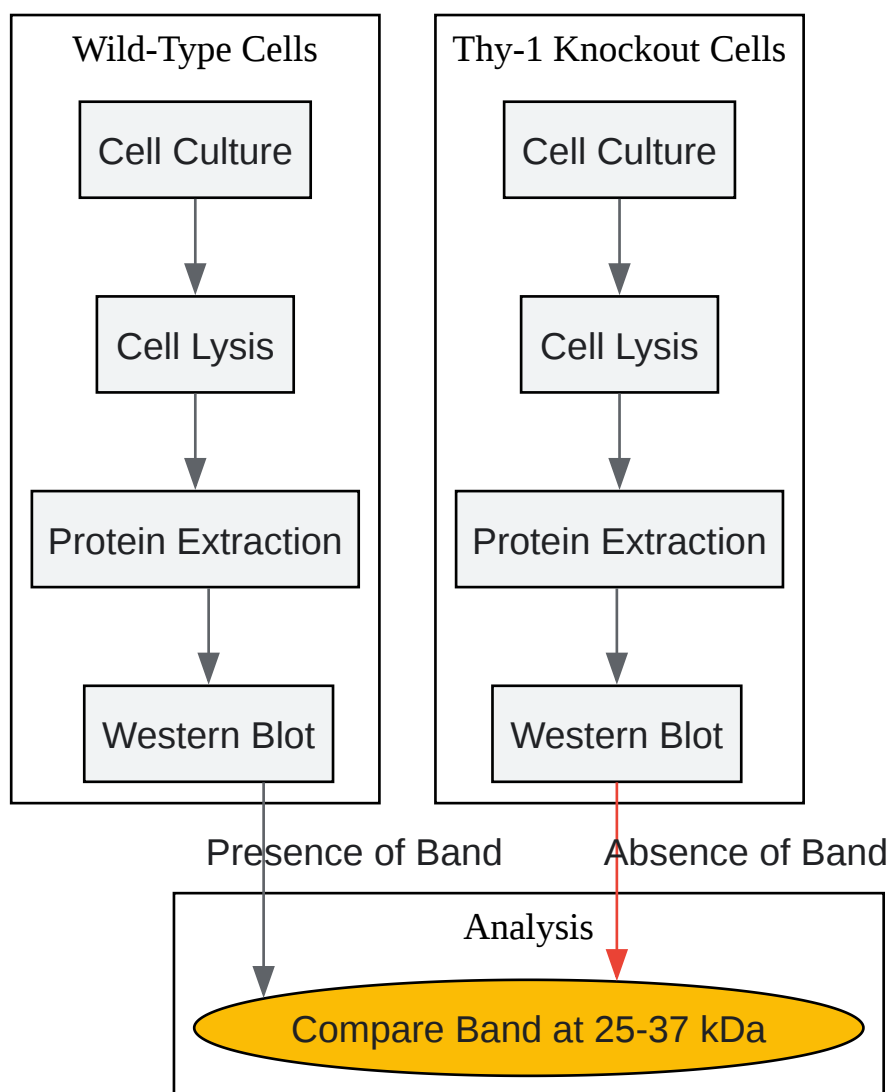
This protocol is designed for the immunoprecipitation of cell surface proteins like Thy-1.[\[4\]](#)

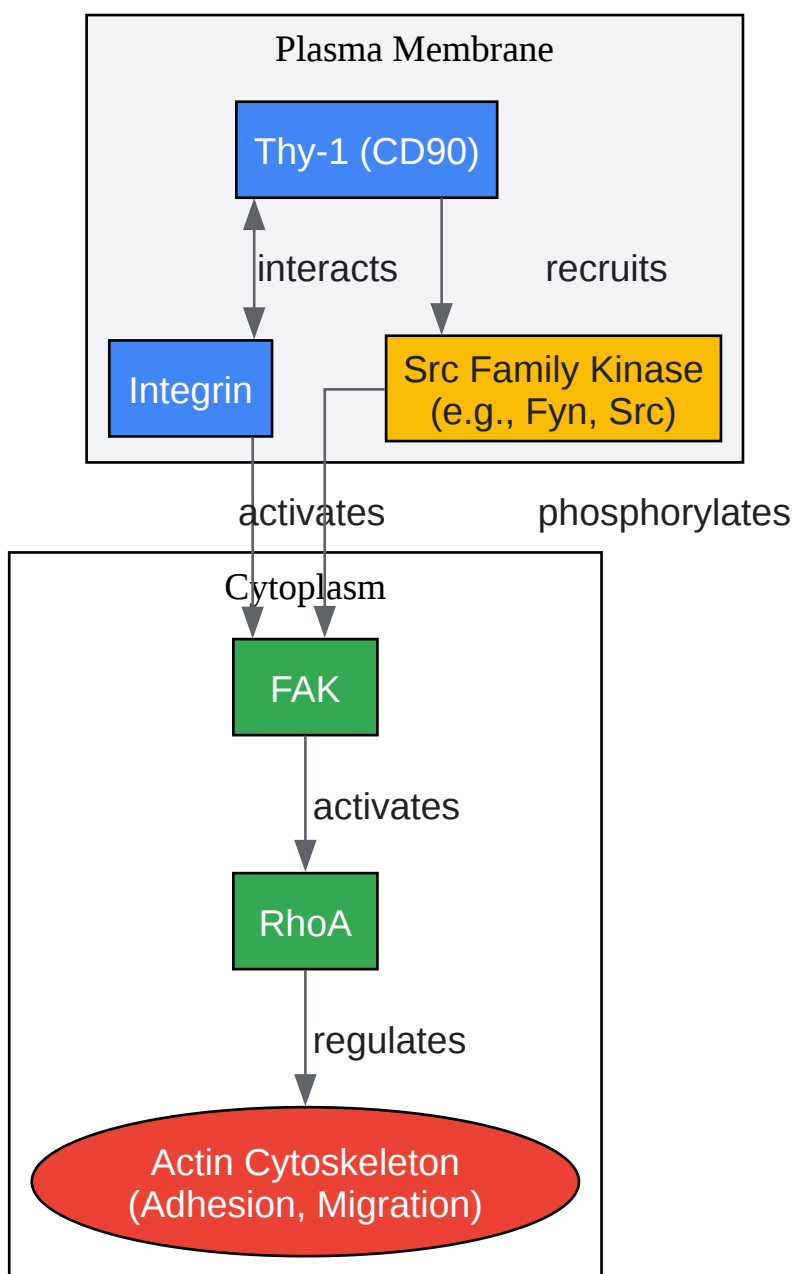
- Cell Lysate Preparation:
 - Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors).
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C.
 - Centrifuge and transfer the supernatant to a fresh tube.
 - Add 1-2 µg of the primary anti-Thy-1 antibody (e.g., sc-53116) to the pre-cleared lysate.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
 - Collect the beads by centrifugation and wash three to five times with ice-cold lysis buffer.
- Elution and Analysis:

- Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer for 5 minutes.
- Analyze the eluted proteins by Western Blotting as described above.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of Thy-1, we provide the following diagrams generated using Graphviz (DOT language).





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